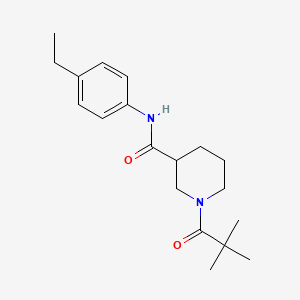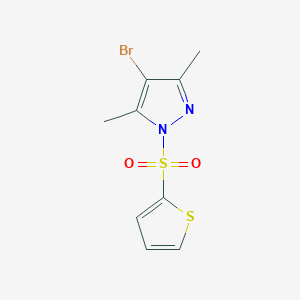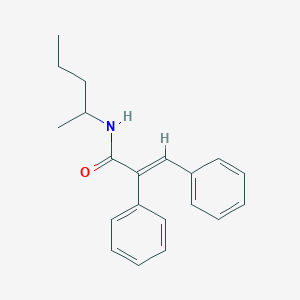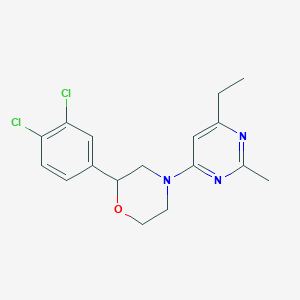
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that is structurally related to fentanyl. U-47700 was first synthesized in the 1970s by a team of researchers at Upjohn, and it was initially investigated for its potential use as a painkiller. However, due to its high potency and potential for abuse, U-47700 was never developed for medical use and was instead classified as a Schedule I controlled substance in the United States in 2016.
作用机制
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. Activation of the mu-opioid receptor leads to the release of dopamine in the brain, which produces feelings of euphoria and pleasure. This compound also has analgesic properties, and it can reduce pain by blocking the transmission of pain signals in the spinal cord.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its analgesic properties, this compound can cause sedation, respiratory depression, and constipation. This compound can also produce feelings of euphoria and pleasure, which can lead to addiction and abuse.
实验室实验的优点和局限性
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high potency, which makes it useful for studying the effects of opioids on the central nervous system. However, this compound also has several limitations. It is highly addictive and can be dangerous if not used properly. In addition, this compound is a Schedule I controlled substance, which makes it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide. One area of interest is the development of new opioid analgesics that have fewer side effects and are less addictive than current opioids. Another area of interest is the development of new treatments for opioid addiction that are more effective than current treatments. Finally, researchers may continue to study the effects of this compound on the central nervous system in order to gain a better understanding of how opioids produce their effects and how they can be used safely and effectively.
合成方法
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide involves the reaction of 4-ethylbenzaldehyde with 2,2-dimethylpropanal to form 4-ethyl-2,2-dimethyl-3-oxopentanal, which is then reacted with piperidine to form this compound. The synthesis of this compound is relatively straightforward, and the starting materials are readily available.
科学研究应用
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)-3-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. In particular, researchers have investigated the analgesic properties of this compound and its potential use as a painkiller. This compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have less respiratory depression and sedation than other opioids such as morphine.
属性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14-8-10-16(11-9-14)20-17(22)15-7-6-12-21(13-15)18(23)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXIPDWIZLWORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5425929.png)


![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)
![4-(4-chlorobenzoyl)-1-[3-(diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425950.png)
![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B5425967.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)

![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)

![methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426015.png)
![7-acetyl-6-(2-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426021.png)